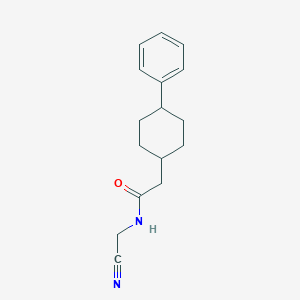

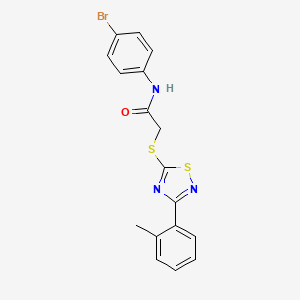

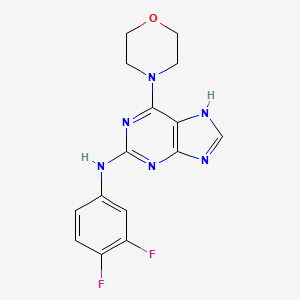

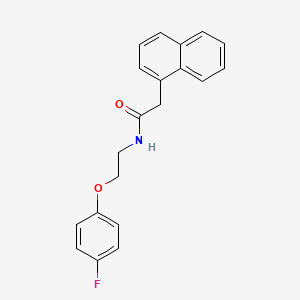

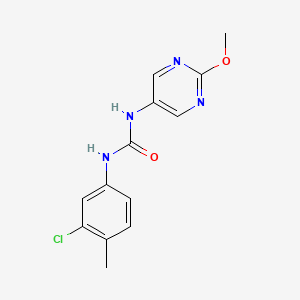

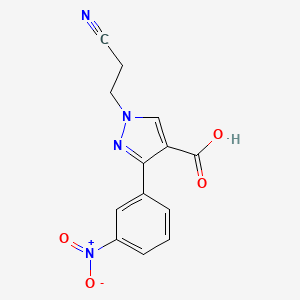

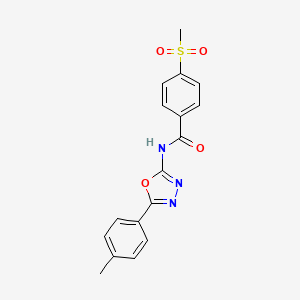

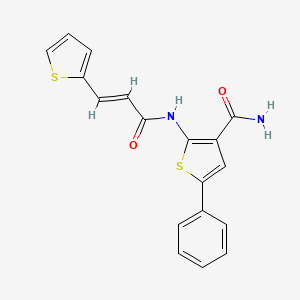

![molecular formula C19H21N3O2S2 B2467827 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide CAS No. 2034541-02-9](/img/structure/B2467827.png)

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(benzo[d]oxazol-2-ylthio)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide” is a benzoxazole derivative . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds are confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is confirmed by IR, 1H/13C-NMR, and mass . The FTIR (KBr) shows various peaks corresponding to different functional groups .Chemical Reactions Analysis

Benzoxazole derivatives are synthesized through various chemical reactions . They are screened for their in vitro antimicrobial activity against various bacteria and fungal strains .Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are confirmed by various spectroscopic techniques . For instance, the appearance of the compound is a white solid, and it has a melting point of 152–156 °C .Applications De Recherche Scientifique

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives related to the specified compound, demonstrated significant antitumor activity in vitro. These compounds showed a broad spectrum of antitumor activity with mean GI50 values indicating high potency, some being 1.5–3.0-fold more potent than the positive control 5-FU. Molecular docking studies suggested mechanisms similar to known anticancer drugs like erlotinib and PLX4032 (Al-Suwaidan et al., 2016).

Antibacterial Activities

2-Oxaisocephems with a thio-substituted methyl group and a 2-aminothiazol-4-yl moiety demonstrated potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This finding underscores the potential of such compounds, related to the specified chemical, in combating resistant bacterial strains (Tsubouchi et al., 1994).

Antimicrobial Activity

Several compounds containing the benzo[d]oxazol/benzo[d]imidazol-2-ylthio moiety exhibited significant antimicrobial activities against a range of bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Turan-Zitouni et al., 2007).

Potential Inhibitors of Hepatitis C Virus

New derivatives of 2-thiobenzimidazole incorporating a triazole moiety, similar in structure to the specified compound, were synthesized and tested for antiviral activity against hepatitis C virus (HCV). While inactive against hepatitis B virus (HBV), some of these compounds showed significant activity against HCV, indicating potential as antiviral agents (Youssif et al., 2016).

Orientations Futures

Benzoxazole derivatives have a wide range of pharmacological applications, which makes them an interesting moiety for designing new broad-spectrum pharmacophore . The performed study indicated that some compounds had the highest antimicrobial activity and best anticancer activity , suggesting potential future directions for research and development in this field.

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S2/c23-17(12-26-19-22-14-8-4-5-9-16(14)24-19)20-10-18-21-15(11-25-18)13-6-2-1-3-7-13/h4-5,8-9,11,13H,1-3,6-7,10,12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEHIGGIOVYCEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2467748.png)

![N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2467750.png)

![3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467753.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B2467759.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide](/img/structure/B2467762.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone](/img/structure/B2467766.png)